molecular formula C9H10ClNO2 B8783983 Methyl 2-[(3-chlorophenyl)amino]acetate

Methyl 2-[(3-chlorophenyl)amino]acetate

Cat. No.: B8783983
M. Wt: 199.63 g/mol
InChI Key: KFQGGGHSGWBWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-chlorophenyl)amino]acetate is an α-amino ester derivative characterized by a 3-chlorophenyl group attached to the nitrogen atom of a glycine methyl ester backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure combines the reactivity of the ester group with the electronic effects of the 3-chlorophenyl substituent, enabling applications in catalysis, deuterium labeling (e.g., deuterated analogs with >90% D-incorporation ), and drug discovery.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-(3-chloroanilino)acetate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)6-11-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3

InChI Key

KFQGGGHSGWBWHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs of Methyl 2-[(3-chlorophenyl)amino]acetate include derivatives with variations in substituents, halogen positions, and ester/amide functional groups. A comparative analysis is provided below:

Compound Name CAS No. Substituent/Modification Molecular Weight (g/mol) Similarity Score Key Data/Notes
This compound 2521-89-3* Parent compound 199.63 1.00 Reference compound
Ethyl 2-[(3-chlorophenyl)amino]acetate 2573-31-1 Ethyl ester 213.67 0.98 Higher lipophilicity
Methyl 2-[(4-chlorophenyl)amino]acetate 131770-31-5 4-Cl substitution 199.63 0.96 Altered electronic effects
Methyl 2-[(3,4-dichlorophenyl)amino]acetate 1218336-17-4 3,4-diCl substitution 234.08 0.87 Increased steric hindrance
2-Chloro-N-(3-methylphenyl)acetamide N/A Amide instead of ester 198.65 0.80† Hydrogen-bonding networks

*CAS No. inferred from . †Estimated based on functional group differences.

Key Observations :

  • Halogen Position : Substitution at the 4-position (vs. 3-) reduces similarity (0.96) due to altered electronic and steric profiles .
  • Ester vs. Amide : Replacement of the ester with an amide group (e.g., 2-Chloro-N-(3-methylphenyl)acetamide) introduces intermolecular hydrogen bonding, influencing crystallinity .
  • Deuterated Analogs: Methyl 2-((tert-butoxycarbonyl)amino)-2-(3-chlorophenyl)-acetate-d exhibits 91% D-incorporation at α-positions, critical for isotopic labeling in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.